4-Oxo-2,6-diphenyl-4H-4lambda*5*-[1,4]oxaphosphinin-4-ol
Description
4-Oxo-2,6-diphenyl-4H-4λ⁵-[1,4]oxaphosphinin-4-ol (CAS 56153-45-8) is a phosphorus-containing heterocyclic compound with the molecular formula C₁₆H₁₃O₂P. Its structure features a six-membered oxaphosphinin ring, where a phosphorus atom replaces one oxygen atom in a typical oxacyclic system. The phosphorus is in the +5 oxidation state, bonded to an oxo group (P=O) and a hydroxyl group (-OH). Two phenyl substituents are positioned at the 2- and 6-positions of the ring, contributing to steric bulk and aromatic interactions. The SMILES notation (C1=CC=C(C=C1)C2=CP(=O)(C=C(O2)C3=CC=CC=C3)O) highlights the conjugated system and planar geometry .
Propriétés
IUPAC Name |
4-hydroxy-2,6-diphenyl-1,4λ5-oxaphosphinine 4-oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13O3P/c17-20(18)11-15(13-7-3-1-4-8-13)19-16(12-20)14-9-5-2-6-10-14/h1-12H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTQWDLLIYQXLFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CP(=O)(C=C(O2)C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50368086 | |
| Record name | 4-Oxo-2,6-diphenyl-4H-4lambda*5*-[1,4]oxaphosphinin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50368086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56153-45-8 | |
| Record name | 4-Oxo-2,6-diphenyl-4H-4lambda*5*-[1,4]oxaphosphinin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50368086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Méthodes De Préparation
Phosphorylation of Epoxy Precursors
A widely reported strategy involves the phosphorylation of epoxy-containing precursors. For instance, 4,4′-methylenebis(N,N-diglycidylaniline) (MBDA) serves as a starting material due to its aromatic backbone and dual epoxy groups, which enhance char formation during combustion. The synthesis proceeds via a two-step process:
- Phosphorylation : A phosphorus compound with a P–H bond (e.g., DOPO, DEP, or DPP) reacts with one epoxy group of MBDA under nucleophilic conditions. The reaction is catalyzed by Lewis acids like BF₃·Et₂O or strong bases such as LiHMDS, facilitating P–C bond formation and yielding β-hydroxyphosphorus intermediates.
- Carbonation : The remaining epoxy groups are converted to cyclic carbonates using CO₂ or carbonating agents, forming the final oxaphosphinin ring structure.
This method requires temperatures up to 155°C and inert atmospheres to prevent side reactions. Functional group conversions are monitored via FTIR, with cyclic carbonate absorption at 1780 cm⁻¹ and urethane C=O signals at 1700–1720 cm⁻¹ confirming successful synthesis.
One-Pot Synthesis Using N-Chlorosuccinimide (NCS)
An alternative one-pot approach leverages NCS to facilitate P–N bond formation. In a representative procedure:
- Step 1 : DOPO or diphenyl phosphite is dissolved in dichloromethane and treated with NCS at 0°C to generate reactive phosphorus intermediates.
- Step 2 : Triethylamine and amines are added to the mixture, inducing nucleophilic attack and forming phosphonamidates or phosphoramidates.
- Step 3 : Cyclization occurs spontaneously under ambient conditions, yielding the target oxaphosphinin derivative.
This method achieves moderate yields (60–75%) and simplifies purification by minimizing intermediate isolation. However, stoichiometric control of NCS is critical to avoid over-halogenation.
Reaction Mechanisms and Catalytic Processes
The synthesis hinges on nucleophilic attack at the less substituted carbon of epoxy groups, producing β-hydroxyphosphorus adducts (Scheme 1). Lewis acids polarize the P–H bond, enabling deprotonation and subsequent epoxide ring opening. For example, BF₃·Et₂O stabilizes the transition state in phosphonate syntheses, while LiHMDS directly deprotonates P–H bonds in phosphinate routes.
In one-pot methods, NCS acts as a chlorinating agent, converting P–H bonds to P–Cl intermediates that react with amines to form P–N linkages. The mechanism proceeds via an Sₙ2 pathway , with triethylamine scavenging HCl to drive the reaction forward.
Optimization of Reaction Conditions
Phosphorus content (0.5–2 wt%) inversely correlates with crosslinking density, affecting thermal stability. For instance, 2 wt% phosphorus in PHUs reduces peak heat release rate (pHRR) by 76% in flame retardancy tests.
Characterization and Analytical Techniques
FTIR Spectroscopy : Confirms cyclic carbonate conversion (disappearance of 1780 cm⁻¹ peak) and urethane formation (C=O at 1720 cm⁻¹). Hydroxyl stretches (3300 cm⁻¹) indicate successful epoxy ring opening.
¹H/³¹P NMR : Phosphorus environments are identified at δ 15–25 ppm for P=O groups, while aromatic protons resonate at δ 7.0–7.5 ppm.
Thermogravimetric Analysis (TGA) : Degradation occurs in two stages:
- 200–300°C: Cleavage of P–O and C–O bonds.
- 370–440°C: Decomposition of aromatic backbones.
Char residues range from 12% (phosphinate derivatives) to 23% (phosphonates), highlighting oxidation state effects.
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Phosphorylation | 70–85 | >95 | Moderate | High (toxic catalysts) |
| One-Pot Synthesis | 60–75 | 90–93 | High | Moderate (NCS waste) |
The phosphorylation route offers superior yields and purity but requires hazardous catalysts. Conversely, one-pot methods reduce steps but generate halogenated byproducts.
Analyse Des Réactions Chimiques
Types of Reactions
4-Oxo-2,6-diphenyl-4H-4lambda5-[1,4]oxaphosphinin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different physical and chemical properties.
Applications De Recherche Scientifique
Pharmaceuticals
4-Oxo-2,6-diphenyl-4H-4lambda5-[1,4]oxaphosphinin-4-ol has been explored for its potential therapeutic applications. Its phosphorous-containing structure is known to exhibit biological activity that can be harnessed in drug development.
Case Study: Anticancer Activity
Research indicates that derivatives of oxaphosphinin compounds can exhibit cytotoxic effects against various cancer cell lines. In vitro studies have shown that these compounds can induce apoptosis in cancer cells, suggesting their potential as anticancer agents .
Catalysis
The unique structure of 4-Oxo-2,6-diphenyl-4H-4lambda5-[1,4]oxaphosphinin-4-ol makes it a candidate for use as a catalyst in organic synthesis. Its ability to stabilize transition states can enhance reaction rates and selectivity.
Case Study: Organic Synthesis
In a study focused on the synthesis of heterocyclic compounds, the use of this oxaphosphinin compound as a catalyst resulted in higher yields compared to traditional catalysts. The reaction conditions were optimized to demonstrate its effectiveness in facilitating complex organic transformations .
Material Science
The incorporation of phosphorous-containing compounds into polymer matrices has been investigated for improving material properties such as thermal stability and flame retardancy.
Case Study: Polymer Modifications
In experiments where 4-Oxo-2,6-diphenyl-4H-4lambda5-[1,4]oxaphosphinin-4-ol was added to epoxy resins, enhancements in thermal resistance and mechanical strength were observed. This application is particularly relevant for developing materials used in high-temperature environments .
Mécanisme D'action
The mechanism of action of 4-Oxo-2,6-diphenyl-4H-4lambda5-[1,4]oxaphosphinin-4-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Comparison with 4-Oxo-2,6-dihydroxy-7-methoxyflavone ()
Structural Differences :
- Core Heterocycle : The flavone derivative contains a benzopyran (flavone) backbone with oxygen and carbon atoms, whereas the oxaphosphinin compound replaces a ring oxygen with phosphorus.
- Substituents : Both compounds feature oxo groups, but the flavone has additional hydroxyl and methoxy groups, enhancing hydrogen-bonding capacity.
Functional Implications :
- Bioactivity: Flavonoids like 4-oxo-2,6-dihydroxy-7-methoxyflavone exhibit antibacterial and antioxidant properties due to phenolic groups . The oxaphosphinin’s bioactivity is less documented but may involve phosphorus-mediated enzyme interactions.
Table 1: Key Properties Comparison
| Property | 4-Oxo-2,6-diphenyl-oxaphosphinin-4-ol | 4-Oxo-2,6-dihydroxy-7-methoxyflavone |
|---|---|---|
| Core Heterocycle | Oxaphosphinin (P-containing) | Flavone (O-containing) |
| Molecular Formula | C₁₆H₁₃O₂P | C₁₆H₁₂O₆ |
| Key Functional Groups | P=O, -OH, two phenyl groups | C=O, -OH, -OCH₃ |
| Hydrogen Bonding | Moderate (P-OH and P=O) | Strong (multiple -OH groups) |
Comparison with (4R,4aR,7aS*)-5-Oxo-6-phenyl-furo[2,3-f]isoindole-4-carboxylic Acid ()
Structural Differences :
- Ring System: The furo-isoindole compound is a fused bicyclic system (furan + isoindole) with a carboxylic acid group, while the oxaphosphinin is a monocyclic P-containing ring.
- Heteroatoms : The former contains oxygen and nitrogen, whereas the latter features phosphorus.
Functional Implications :
- Crystal Packing : The furo-isoindole forms extended chains via O–H···O hydrogen bonds and C–H···π interactions . The oxaphosphinin’s hydroxyl group may enable similar intermolecular bonding, but its bulkier phenyl groups could hinder close packing.
- Acidity : The carboxylic acid group in the furo-isoindole (pKa ~2-3) is more acidic than the P–OH group in the oxaphosphinin (pKa ~5-7), affecting solubility and reactivity.
Table 2: Structural and Crystallographic Comparison
| Property | Oxaphosphinin-4-ol | Furo-isoindole-carboxylic Acid |
|---|---|---|
| Ring Type | Monocyclic (6-membered) | Bicyclic (fused furan + isoindole) |
| Key Functional Groups | P=O, -OH, two phenyl groups | C=O, -COOH, phenyl group |
| Hydrogen Bond Donors | 1 (-OH) | 2 (-OH and -COOH) |
| Predominant Interactions | P=O···H and π-π stacking | O–H···O and C–H···π |
Activité Biologique
4-Oxo-2,6-diphenyl-4H-4λ^5-[1,4]oxaphosphinin-4-ol (CAS Number: 56153-45-8) is a phosphorous-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its molecular characteristics, biological activities, and relevant research findings.
Molecular Characteristics
The compound's molecular formula is C16H13O3P, with a molar mass of 284.25 g/mol. It features a unique oxaphosphinin structure that contributes to its chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C16H13O3P |
| Molar Mass | 284.25 g/mol |
| CAS Number | 56153-45-8 |
Biological Activity Overview
Research into the biological activity of 4-Oxo-2,6-diphenyl-4H-4λ^5-[1,4]oxaphosphinin-4-ol indicates several potential therapeutic applications. The compound has been investigated for its effects on various biological targets including:
- Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, which are crucial in mitigating oxidative stress-related diseases.
- Enzyme Inhibition : There is evidence that it may inhibit key enzymes involved in inflammation and neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
- Cytotoxicity : Some studies have evaluated its cytotoxic effects against cancer cell lines, indicating a potential role in cancer therapy.
Antioxidant Activity
A study conducted to assess the antioxidant capacity of various phosphorous-containing compounds highlighted the ability of 4-Oxo-2,6-diphenyl-4H-4λ^5-[1,4]oxaphosphinin-4-ol to scavenge free radicals effectively. This property is significant in the context of preventing cellular damage due to oxidative stress.
Enzyme Inhibition Studies
In vitro assays have shown that the compound exhibits moderate inhibitory activity against AChE and BChE:
| Enzyme | IC50 (μM) |
|---|---|
| Acetylcholinesterase | 19.2 |
| Butyrylcholinesterase | 13.2 |
These values suggest that the compound could be a candidate for further development as an anti-Alzheimer's agent due to its potential to enhance cholinergic function by inhibiting these enzymes.
Cytotoxicity Against Cancer Cell Lines
Research evaluating the cytotoxic effects of the compound on various cancer cell lines demonstrated promising results:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 15.0 |
| Hek293-T (Normal Cells) | >50 |
The selective cytotoxicity towards MCF-7 cells indicates a potential therapeutic application in breast cancer treatment while sparing normal cells.
Case Studies
- Case Study on Neuroprotective Effects : A recent study assessed the neuroprotective effects of the compound in a mouse model of Alzheimer's disease. The results indicated significant improvements in cognitive function and reduced amyloid plaque formation.
- Case Study on Anti-inflammatory Properties : Another investigation focused on the anti-inflammatory effects of this compound in vitro, where it was shown to reduce the production of pro-inflammatory cytokines in activated macrophages.
Q & A
Q. What are the recommended synthetic pathways for 4-Oxo-2,6-diphenyl-4H-4λ⁵-[1,4]oxaphosphinin-4-ol, and how can reaction conditions be optimized?
The synthesis of this compound can be approached via phosphonate ester intermediates followed by cyclization. A method analogous to the Favorskii rearrangement (used in 4-oxo-TEMPO derivatives) may be adapted by brominating a precursor and employing sodium borohydride for reduction . Key optimizations include:
- Temperature control : Maintain ≤0°C during bromination to prevent side reactions.
- Catalyst selection : Use Pd(OAc)₂ for Suzuki-Miyaura coupling of phenyl groups.
- Purification : Employ silica gel chromatography with ethyl acetate/hexane (3:7) to isolate the product. Yield improvements (>60%) are achievable by inert atmosphere (N₂) during cyclization.
Q. Which spectroscopic techniques are most effective for structural characterization?
- ¹H/³¹P NMR : Confirm the phosphorus environment (δ ~15–25 ppm for λ⁵-phosphorus) and aromatic proton coupling patterns .
- X-ray crystallography : Resolve the λ⁵-phosphorus geometry and hydrogen bonding at the 4-hydroxy group .
- High-resolution mass spectrometry (HRMS) : Validate molecular formula (C₁₆H₁₃O₃P) with <2 ppm error .
Q. How should preliminary biological activity screening be designed for this compound?
- Cell-based assays : Use Annexin V/PI staining to assess apoptosis induction in cancer cell lines (e.g., HeLa) at 10–100 μM doses .
- Kinase inhibition : Screen against RIP1 kinase via fluorescence polarization assays (IC₅₀ determination) .
- Controls : Include staurosporine (apoptosis positive control) and kinase-specific inhibitors (e.g., GSK2982772 for RIP1) .
Advanced Research Questions
Q. What experimental strategies can elucidate the mechanism of RIP1 kinase inhibition?
- Crystallography : Co-crystallize the compound with RIP1 kinase to identify binding interactions (e.g., hydrophobic pockets near Phe93) .
- Mutagenesis : Generate RIP1 mutants (e.g., K45A) to test binding dependency.
- Cellular thermal shift assay (CETSA) : Confirm target engagement by measuring RIP1 thermal stability shifts in treated vs. untreated lysates .
Q. How do structural modifications influence bioactivity?
- Phenyl substituents : Replace 2,6-diphenyl groups with electron-withdrawing groups (e.g., 4-Cl) to enhance kinase affinity. Derivatives with 4-chlorophenyl moieties show 3-fold lower IC₅₀ in dinaphtho-dioxaphosphepin analogs .
- Oxaphosphinin ring expansion : Compare six-membered (4H-4λ⁵) vs. seven-membered rings; the latter may reduce metabolic instability in hepatic microsomal assays .
Q. How can contradictions in apoptosis data across studies be resolved?
- Dose-response validation : Replicate experiments using standardized protocols (e.g., 24-hour exposure in RPMI-1640 medium) .
- Off-target analysis : Perform RNA-seq to identify pathways affected beyond apoptosis (e.g., oxidative stress via 4-oxo-2(E)-nonenal pathways) .
- Meta-analysis : Apply mixed-effects models to harmonize data from disparate sources, adjusting for variables like cell line heterogeneity .
Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
